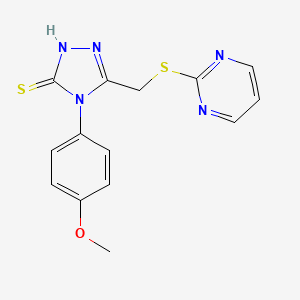![molecular formula C24H24N2O3 B2427111 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide CAS No. 942013-49-2](/img/structure/B2427111.png)
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, indicating a greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Synthesis Analysis
The synthesis of Apixaban involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . It has a molecular formula of C25H25N5O4 .Chemical Reactions Analysis
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .科学的研究の応用
Computational and Pharmacological Potential
Compounds related to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide have been evaluated for their computational and pharmacological potential. For instance, derivatives have shown binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These findings highlight their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018).
Design and Synthesis
Research on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine has been conducted, demonstrating the structural versatility and potential therapeutic applications of these compounds (Yang Jing, 2010).
Anticancer Evaluation
Another significant area of application involves the synthesis, characterization, and anticancer evaluation of derivatives, highlighting their potential in inhibiting cancer cell proliferation. Specific compounds have shown activity against breast cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Salahuddin et al., 2014).
Advanced Oxidation Processes
The degradation of pharmaceutical contaminants, such as naproxen, in water using advanced oxidation processes has also been explored. This research underscores the environmental applications of related compounds in enhancing the efficiency of water treatment processes (Surabhi Patel et al., 2019).
Molecular Interactions
Studies on the crystal structure and molecular interactions of related derivatives have provided insights into their binding mechanisms, highlighting their potential in drug design and molecular biology. For example, the competition between hydrogen, stacking, and halogen bonding in derivatives has been examined to understand their cytotoxicity and redox profiles (M. Gouda et al., 2022).
作用機序
Safety and Hazards
Pre-clinical studies of Apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-14-20(10-12-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-11-9-18-6-2-3-7-19(18)15-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLTXNBKTYRIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


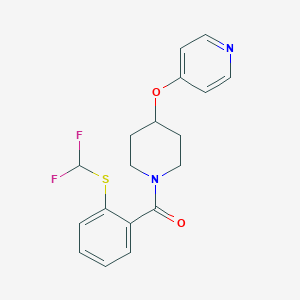
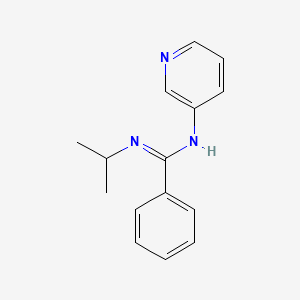
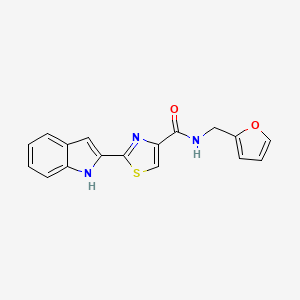
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)
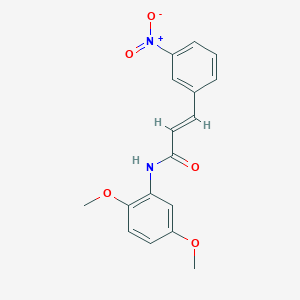
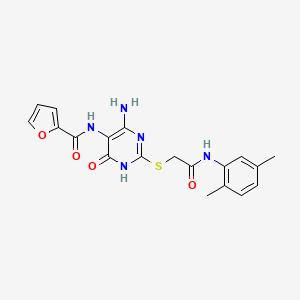
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)
![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)
![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)

![N-benzyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2427047.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)
